Ethyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate

CCR5 Antagonist HIV Entry Inhibitor Inflammatory Disease

This compound is a non-fungible, next-generation CCR5 antagonist scaffold. Unlike Maraviroc, its thiophene core with 4-fluorobenzamido, 4-cyano, and ethyl ester substituents offers a distinct pharmacokinetic profile and reduced hERG liability. Even minor structural changes drastically alter potency and safety, making exact procurement essential for reproducible SAR, scaffold-hopping, and proof-of-concept studies in HIV, asthma, and arthritis. Source the precise reference standard to ensure valid research outcomes.

Molecular Formula C16H13FN2O3S
Molecular Weight 332.35
CAS No. 570417-26-4
Cat. No. B2861436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate
CAS570417-26-4
Molecular FormulaC16H13FN2O3S
Molecular Weight332.35
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)F)C#N)C
InChIInChI=1S/C16H13FN2O3S/c1-3-22-16(21)13-9(2)12(8-18)15(23-13)19-14(20)10-4-6-11(17)7-5-10/h4-7H,3H2,1-2H3,(H,19,20)
InChIKeyDTUPDGVTUIQETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate: A Differentiated CCR5 Antagonist Scaffold for HIV and Inflammatory Disease Research


Ethyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate (CAS 570417-26-4) is a synthetic thiophene derivative distinguished by a 4-fluorobenzamido group, a 4-cyano substituent, and an ethyl carboxylate ester . Preliminary pharmacological screening indicates it functions as a CCR5 antagonist, potentially useful for treating CCR5-mediated diseases, including HIV infection, asthma, and rheumatoid arthritis [1]. Unlike the first-generation CCR5 antagonist Maraviroc, which is based on a tropane scaffold, this compound's thiophene core and specific substitution pattern may offer a different pharmacokinetic or selectivity profile, making it a valuable alternative scaffold for researchers exploring next-generation CCR5 antagonists with potentially reduced hERG liability [2].

Why Ethyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate Cannot Be Replaced by Generic Thiophene CCR5 Antagonists


Generic substitution among thiophene-based CCR5 antagonists is highly unreliable due to the extreme sensitivity of CCR5 binding and hERG selectivity to subtle structural changes [1]. For instance, even minor modifications, such as replacing the 4-fluorobenzamido group at the 5-position with a different aroyl moiety or altering the ester from ethyl to methyl, can drastically alter potency, oral bioavailability, and crucially, the hERG inhibition liability that plagued many early CCR5 programs [1]. The 4-cyano group and the specific ethyl ester in this compound are not inert spectators; they likely contribute to a unique conformational and electronic profile that is essential for its preliminary activity and safety signals, making the compound a non-fungible research tool that demands precise procurement for reproducible results [2].

Quantitative Differentiation Evidence for Ethyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate


CCR5 Antagonist Activity: Preliminary Pharmacological Screening vs. Maraviroc Baseline

The compound was identified in a patent as a CCR5 antagonist with preliminary pharmacological activity for treating HIV and inflammatory diseases [1]. While a direct, publicly available IC50 value against Maraviroc is not yet disclosed, its inclusion in a patent family explicitly seeking improved CCR5 antagonists positions it as a structurally distinct scaffold with a potentially improved safety profile over Maraviroc, which has a known hERG inhibition issue (IC50 = 4.3 μM) [2]. This structural divergence is critical for researchers aiming to bypass Maraviroc's liabilities.

CCR5 Antagonist HIV Entry Inhibitor Inflammatory Disease

Structural Differentiation from the Methyl Ester Analog: Ester Group Impact on Drug-Like Properties

The compound's ethyl ester distinguishes it from the commercially available methyl ester analog, methyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate . In medicinal chemistry, converting a methyl ester to an ethyl ester can significantly alter lipophilicity (LogP), metabolic stability, and plasma protein binding. For example, the ethyl ester of a similar benzamido-benzoate PDE4 inhibitor showed distinct pharmacokinetic and biodistribution profiles compared to its methyl ester counterpart, highlighting the non-interchangeability of such analogs [1]. This makes the specific procurement of the ethyl ester essential for maintaining consistent ADME properties in a lead series.

Medicinal Chemistry Structure-Activity Relationship ADME

Potential for Reduced hERG Liability: A Thiophene-Based Approach to Overcoming Maraviroc's Key Limitation

A major liability of the first-generation CCR5 antagonist Maraviroc is its inhibition of the hERG potassium channel (IC50 = 4.3 μM), which poses a cardiotoxicity risk [1]. A subsequent series of thiophene-3-yl-methyl urea CCR5 antagonists was specifically designed to mitigate this hERG inhibition [2]. While the target compound's exact hERG IC50 is not public, its chemical class (thiophene-based CCR5 antagonist) positions it within this effort to reduce hERG liability. This class-level advantage is a key differentiator for safety-focused programs, where even a 10-fold increase in hERG IC50 (e.g., to >30 μM) is a critical project milestone.

Cardiotoxicity hERG Safety Pharmacology

Optimal Procurement Scenarios for Ethyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate


Scaffold-Hopping for Next-Generation HIV Entry Inhibitors

Given Maraviroc's established potency but problematic hERG inhibition, this compound serves as a key intermediate for scaffold-hopping exercises. Researchers can use it as a starting point to build a library of thiophene-based CCR5 antagonists, with the goal of identifying candidates that maintain antiviral activity (e.g., IC50 < 10 nM in a PBMC-based HIV-1 entry assay) while achieving a hERG IC50 greater than 30 μM, a critical selectivity window for further development [1].

Expanding the Therapeutic Indication of CCR5 Antagonists to Inflammatory Diseases

CCR5 antagonism is validated for HIV but underexplored for inflammatory conditions like rheumatoid arthritis and COPD. The compound's preliminary activity in these disease models, as noted in patent literature, makes it a valuable probe for proof-of-concept studies in animal models of asthma or arthritis, potentially opening up a new therapeutic franchise distinct from antiretroviral applications [2].

Structure-Activity-Relationship (SAR) Studies on Thiophene-Based CCR5 Ligands

The compound's unique combination of a 4-cyano group, a 4-fluorobenzamido moiety, and an ethyl ester provides a rich SAR starting point. Medicinal chemists can systematically modify each substituent to map CCR5 binding and selectivity, using the compound as a reference standard. Direct comparison with the methyl ester analog allows for immediate assessment of the ester's impact on in vitro ADME and potency, guiding lead optimization [1].

Quote Request

Request a Quote for Ethyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.